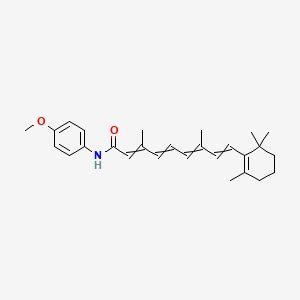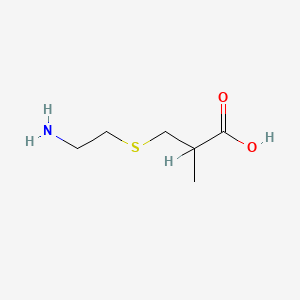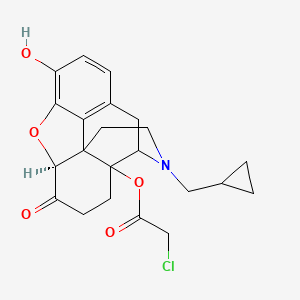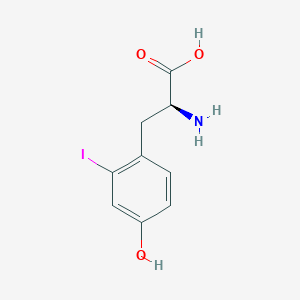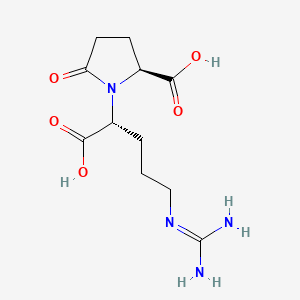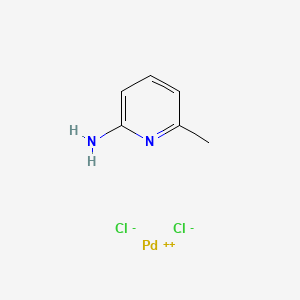
2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a methoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7, 8, 3' and 5'. It derives from a flavone.
Aplicaciones Científicas De Investigación
Physiological Properties
Nobiletin, a flavonoid found in citrus peels, chemically related to 2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one, demonstrates various physiological properties. These include anti-inflammatory, anticancer, and antidementia activities. Its molecular structure, which has been crystallized, shows a specific orientation of methoxy groups that contribute to its biological activities (Noguchi et al., 2016).
COX-2 Inhibitory Activity
Research has characterized 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one as a novel selective COX-2 inhibitor. The study's molecular conformation and binding interactions highlight its potential in COX-2 selectivity, a crucial aspect in reducing inflammation and cancer progression (Rullah et al., 2015).
Molecular Structure and Conformations
The structural study of a related flavone, hymenoxin, provides insights into the molecule's conformational properties. This research reveals how molecular planarity and intermolecular hydrogen bonding can influence the compound's biological activities (Watson et al., 1991).
Phototransformation Studies
Phototransformation studies on similar chromenones have shown regioselective photocyclisation and dealkoxylation. These photoproducts suggest potential applications in photochemical processes and could be relevant in developing new materials or pharmaceuticals (Khanna et al., 2015).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds has led to the development of new synthetic routes and a deeper understanding of molecular interactions. These studies are crucial in designing compounds with desired biological activities (Igarashi et al., 2005).
Conductometry Studies
Conductometry studies on chromenone crown ethers have provided valuable insights into their complexation properties. This research is significant in the context of material science and molecular engineering (Gündüz et al., 2006).
Flavonolignoid Research
The discovery of new flavonolignans, such as those isolated from Distemonanthus benthyamianus, has expanded the understanding of these compounds' structural diversity and potential biological applications (Malan et al., 1994).
NMR Spectroscopy Studies
NMR spectroscopy studies have provided essential data for elucidating the structures of related compounds. This is crucial in understanding the compound's properties and potential applications in various scientific fields (Lan et al., 2018).
Propiedades
Número CAS |
70460-29-6 |
|---|---|
Nombre del producto |
2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one |
Fórmula molecular |
C21H22O8 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-12-7-11(8-13(9-12)24-2)15-10-14(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-15/h7-10H,1-6H3 |
Clave InChI |
ADBLJUDPXDJMMK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |
Otros números CAS |
70460-29-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



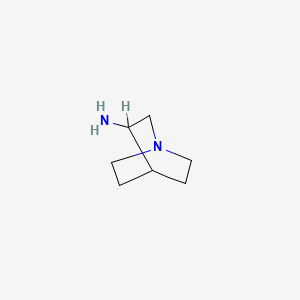
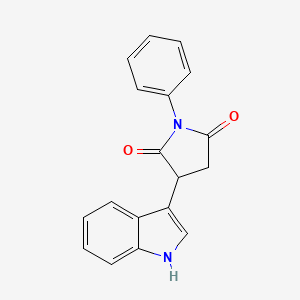
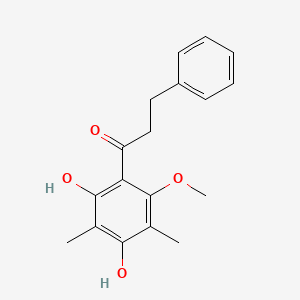
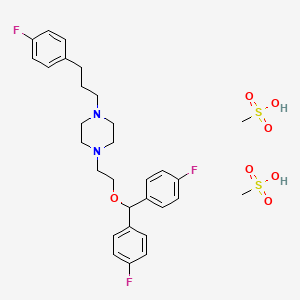
![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)
